molecular formula C6H14ClNO B2642570 (3-Ethylazetidin-3-yl)methanol hydrochloride CAS No. 1909310-02-6

(3-Ethylazetidin-3-yl)methanol hydrochloride

Cat. No. B2642570
CAS RN: 1909310-02-6
M. Wt: 151.63
InChI Key: UTFKHHBWGJPFER-UHFFFAOYSA-N
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Description

(3-Ethylazetidin-3-yl)methanol hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a chiral building block that is widely used in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Catalytic Applications

The versatility of (3-Ethylazetidin-3-yl)methanol hydrochloride and its derivatives is highlighted by their application in novel synthetic pathways and as catalysts in asymmetric addition reactions. A study demonstrates the novel rearrangements of chiral 3-oxazolidinylazetidin-2-ones, revealing the compound's role in producing complex molecular structures via skeletal rearrangements, including gamma-lactone as a key intermediate (Ojima & Pei, 1992). Another research elaborates on the catalytic asymmetric addition of organozinc reagents to aldehydes using enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative, demonstrating high enantioselectivities in reactions, which signifies its potential as a chiral unit for catalytic asymmetric induction reactions (Wang et al., 2008).

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from intermediates related to (3-Ethylazetidin-3-yl)methanol hydrochloride, has shown significant antimicrobial and anticancer activities . These compounds have been compared with doxorubicin, indicating a promising direction for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Synthesis and Kinetic Modeling

An innovative approach to the enzymatic synthesis of oxazolidin-2-one, using 2-aminoalcohol and dimethyl carbonate, highlights the kinetic modeling and mechanism of consecutive reactions . The study identifies 3-ethyl-1,3-oxazolidin-2-one as a model product, emphasizing the role of immobilized lipases, particularly Candida antarctica lipase B, in facilitating these reactions. This research provides a foundation for understanding the kinetics and mechanisms of enzymatically catalyzed reactions involving compounds similar to (3-Ethylazetidin-3-yl)methanol hydrochloride (Yadav & Pawar, 2014).

properties

IUPAC Name

(3-ethylazetidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6(5-8)3-7-4-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFKHHBWGJPFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylazetidin-3-yl)methanol hydrochloride

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